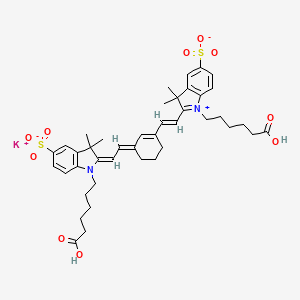
sulfo-Cyanine7 dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine7 dicarboxylic acid (Сy7 analogue) is a water soluble, bifunctional NIR dye derivative bearing two carboxylic acid functional groups.
Aplicaciones Científicas De Investigación
Spectral Properties
- Absorption Maximum : Approximately 750 nm
- Emission Maximum : Approximately 773 nm
- Fluorescence Quantum Yield : 0.24
- Stokes Shift : ~23 nm
These properties enable effective fluorescence imaging, allowing researchers to visualize and track biological molecules in real-time.
Key Applications
-
Biochemical Analysis
- Sulfo-Cyanine7 dicarboxylic acid is extensively used in biochemical assays to study molecular interactions, particularly those involving nucleic acids and proteins. Its fluorescence allows for the monitoring of binding events and conformational changes in real time.
- Fluorescence Microscopy
- In Vivo Imaging
- Flow Cytometry
- Bioconjugation
-
Single-Molecule Förster Resonance Energy Transfer (FRET)
- The dye has been utilized in FRET experiments to study nucleic acid dynamics and interactions at the molecular level. It provides insights into enzymatic activities and molecular interactions critical for understanding biological processes.
Case Study 1: Imaging Nucleic Acids
A study demonstrated the use of this compound in monitoring the interactions between nucleic acids and proteins through fluorescence microscopy. The results indicated that the dye's binding efficiency allowed researchers to visualize conformational changes in real-time, providing valuable data on molecular dynamics.
Case Study 2: In Vivo Applications
Another research project utilized this compound for deep tissue imaging in live animal models. The findings showcased its effectiveness in visualizing tumor growth and response to therapy, highlighting its potential in cancer research.
Propiedades
Fórmula molecular |
C42H51KN2O10S2 |
|---|---|
Peso molecular |
847.09 |
Nombre IUPAC |
potassium;(2E)-1-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C42H52N2O10S2.K/c1-41(2)33-27-31(55(49,50)51)18-20-35(33)43(24-9-5-7-14-39(45)46)37(41)22-16-29-12-11-13-30(26-29)17-23-38-42(3,4)34-28-32(56(52,53)54)19-21-36(34)44(38)25-10-6-8-15-40(47)48;/h16-23,26-28H,5-15,24-25H2,1-4H3,(H3-,45,46,47,48,49,50,51,52,53,54);/q;+1/p-1 |
Clave InChI |
QEBLXZAXBRSTPL-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)O)C.[K+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
sulfo-Cyanine7 dicarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















